molecular formula C14H13F2NO5S B6721916 Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate

Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate

Cat. No.: B6721916
M. Wt: 345.32 g/mol
InChI Key: XEUSIQVCOPLOKJ-UHFFFAOYSA-N
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Description

Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a carboxylate group and a sulfonamide moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine, followed by coupling with the furan ring.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a difluorobenzene derivative and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of sulfonamide-containing molecules on biological systems.

Mechanism of Action

The mechanism by which Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The difluorophenyl group enhances binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[1-(2,4-dichlorophenyl)ethylsulfamoyl]furan-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 5-[1-(2,4-dimethylphenyl)ethylsulfamoyl]furan-3-carboxylate: Contains methyl groups instead of fluorine atoms.

    Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]thiophene-3-carboxylate: Thiophene ring instead of furan.

Uniqueness

Methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-[1-(2,4-difluorophenyl)ethylsulfamoyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO5S/c1-8(11-4-3-10(15)6-12(11)16)17-23(19,20)13-5-9(7-22-13)14(18)21-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUSIQVCOPLOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NS(=O)(=O)C2=CC(=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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